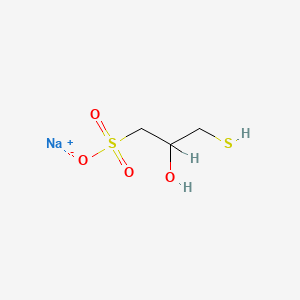

Sodium 2-hydroxy-3-mercaptopropanesulphonate

Descripción general

Descripción

Sodium 2-hydroxy-3-mercaptopropanesulphonate: is an organic sulfur compound with the chemical formula C3H7NaO4S2. It is a white crystalline powder that is highly soluble in water. This compound is known for its applications in various fields, including electroplating, where it is used to improve the quality of nickel plating by enhancing the covering power and tolerance to impurities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 2-hydroxy-3-mercaptopropanesulphonate is primarily synthesized through the reaction of thiosulfuric acid with sodium hydroxide under controlled conditions. The reaction involves the following steps:

- Thiosulfuric acid is reacted with sodium hydroxide.

- The mixture is maintained under specific temperature and pressure conditions to ensure complete reaction.

- The resulting product is then purified to obtain this compound in its pure form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Large-scale reactors to handle the reaction between thiosulfuric acid and sodium hydroxide.

- Continuous monitoring of reaction conditions to ensure consistency and quality.

- Advanced purification techniques to obtain the final product with high purity .

Análisis De Reacciones Químicas

Redox Reactions

SSO₃ acts as a strong reducing agent due to its -SH group, enabling it to participate in redox reactions. Key reactions include:

-

Halogens (Cl₂, Br₂, I₂) Neutralization : SSO₃ reduces halogens to their -1 oxidation states, making it effective in wastewater treatment and bleach neutralization .

-

Silver Halide Complexation : In photography, SSO₃ forms water-soluble complexes with silver halides (e.g., AgBr), facilitating their removal during the fixing process .

-

Cyanide Detoxification : SSO₃ reacts with cyanide (CN⁻) to form thiocyanate (SCN⁻), a non-toxic compound excreted via urine .

Reaction Example :

This reaction underscores its role as an antidote for cyanide poisoning .

Textile and Bleaching Processes

SSO₃ neutralizes excess chlorine in bleach baths, preventing fabric damage. Its reducing action converts residual chlorine to chloride ions .

Conditions :

-

pH: Alkaline

-

Temperature: Standard industrial conditions

-

Products: Cl⁻ ions, water

Photographic Fixing Agents

SSO₃ removes unexposed silver halides via complexation:

This reaction ensures clear photographic images .

Cyanide Poisoning Treatment

SSO₃’s thiol group binds cyanide, forming thiocyanate, which is excreted safely. This reaction is critical in emergency medicine .

Analytical Chemistry

SSO₃ serves as a titrant for metal ions (Cu²⁺, Ag⁺, Au³⁺) due to its ability to form stable complexes. For example:

This reaction is used in spectrophotometric and chromatographic methods .

Research Findings

Aplicaciones Científicas De Investigación

Electrodeposition

One of the primary applications of sodium 2-hydroxy-3-mercaptopropanesulphonate is in the field of electrochemistry, specifically in the electrodeposition of metals. It acts as an additive in copper electrodeposition processes, improving the quality and characteristics of deposited films. A study highlighted its role in enhancing the uniformity and adherence of copper layers during deposition, which is critical for microelectronics manufacturing .

Nanomaterials Synthesis

The compound is also utilized in the synthesis of nanomaterials. It serves as a stabilizing agent for nanoparticles, preventing agglomeration and ensuring uniform dispersion in solutions. For instance, it has been used to stabilize gold and silver nanoparticles, which are essential for various applications including catalysis and sensing technologies.

Biochemical Applications

In biochemical research, this compound has been employed as a reducing agent in the synthesis of biologically relevant compounds. Its thiol group can participate in redox reactions, making it useful for preparing thiol-functionalized biomolecules that are important for drug development and biochemical assays.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electrodeposition | Copper deposition in microelectronics | Improved film uniformity and adhesion |

| Nanomaterials | Stabilization of gold/silver nanoparticles | Prevents agglomeration |

| Biochemical Research | Reducing agent for synthesizing thiol compounds | Facilitates redox reactions |

Case Study 1: Copper Electrodeposition

In a study published in ACTA CHIM SINICA, researchers investigated the effects of this compound on copper deposition processes. The results indicated that the addition of this compound significantly enhanced the stability of the electrochemical process, leading to smoother copper deposits with fewer defects. The study concluded that this additive could be crucial for improving manufacturing processes in semiconductor industries .

Case Study 2: Nanoparticle Stabilization

Another investigation focused on using this compound to stabilize silver nanoparticles for antimicrobial applications. The study demonstrated that the compound effectively prevented particle aggregation, which is vital for maintaining high surface area and reactivity. The stabilized nanoparticles exhibited enhanced antibacterial properties against common pathogens .

Mecanismo De Acción

The mechanism of action of sodium 2-hydroxy-3-mercaptopropanesulphonate involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets such as metal ions and organic radicals, stabilizing them through reduction. This compound also participates in various biochemical pathways, enhancing the stability and activity of enzymes and other proteins.

Comparación Con Compuestos Similares

- Sodium 3-mercapto-1-propanesulfonate

- Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate

- Sodium 2-hydroxy-3-mercapto-1-propanesulfonic acid

Comparison: Sodium 2-hydroxy-3-mercaptopropanesulphonate is unique due to its specific structural features, such as the presence of both hydroxyl and mercapto groups. This dual functionality enhances its reactivity and makes it more versatile compared to similar compounds. Its high solubility in water and stability under various conditions further distinguish it from other related compounds.

Actividad Biológica

Sodium 2-hydroxy-3-mercaptopropanesulphonate, also known as sodium 2-hydroxypropane-1-sulfonate, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₃H₇NaO₄S₂

- CAS Number : 23663670

The compound features a sulfonate group, a hydroxyl group, and a mercapto group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The presence of the thiol (-SH) group allows the compound to act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.

- Chelation of Metals : The compound can form complexes with metal ions, potentially reducing metal toxicity in biological systems.

- Modulation of Cellular Signaling : It may influence various signaling pathways due to its interaction with cellular components, affecting processes like apoptosis and cell proliferation.

Antioxidant Activity

A study published in PubChem indicated that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to reduce oxidative damage in cellular models by decreasing reactive oxygen species (ROS) levels .

Cytotoxic Effects

Research has shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, a study highlighted its potential in reducing cell viability in specific cancer types through apoptosis induction .

Case Study 1: Antioxidant Efficacy in Animal Models

In an experimental study involving juvenile porcine models, this compound was administered to assess its antioxidant efficacy. The results indicated a significant reduction in oxidative stress markers compared to control groups, suggesting its potential use as a dietary supplement to enhance animal health .

Case Study 2: Application in Food Safety

Another investigation focused on the compound's ability to chelate heavy metals in food products. The study found that this compound effectively reduced lead and cadmium levels in contaminated meat samples, highlighting its application in food safety .

Data Summary Table

| Property | Description |

|---|---|

| Molecular Weight | 174.21 g/mol |

| Solubility | Soluble in water |

| Antioxidant Activity | Significant reduction of ROS |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Metal Chelation | Effective against lead and cadmium |

Propiedades

IUPAC Name |

sodium;2-hydroxy-3-sulfanylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S2.Na/c4-3(1-8)2-9(5,6)7;/h3-4,8H,1-2H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZSEACLCTWMGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])O)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942069 | |

| Record name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20055-98-5 | |

| Record name | Sodium 2-hydroxy-3-mercaptopropanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020055985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-hydroxy-3-mercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.